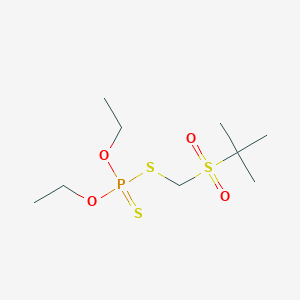

Terbufos sulfone

Cat. No. B165061

Key on ui cas rn:

56070-16-7

M. Wt: 320.4 g/mol

InChI Key: DWZSTEUTHNUVQD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03939263

Procedure details

To O,O-diethyl S-(tert-butylthio)methyl phosphorodithioate (28.8 grams, 0.10 mole, ca. 94% pure) in 100 ml. of tert-butyl alcohol is added a solution of magnesium sulfate (12.0 grams, 0.100 mole, 50% excess) in 100 ml. of water. Solid potassium permanganate (21.1 grams, 0.133 mole) is added in portions to the stirred mixture during one hour; the temperature of the mildly exothermic reaction is maintained at 25° to 35°C. with external cooling. The reaction mixture is stirred at room temperature overnight. The mixture is suction-filtered and the insoluble paste washed with 300 ml. of methylene chloride. The water-butanol-methylene chloride filtrate is separated and the aqueous phase extracted with two 50 ml. portions of methylene chloride. The organic solutions are combined, dried (MgSO4) and the solvents removed under reduced pressure to give 27.7 grams (86.7%) of moderately viscous, faintly straw-colored liquid. A 2.25-inch i.d. chromatographic column is filled to a height of 21 inches with 60/100 mesh Florisil, in carbon tetrachloride, the reaction product is placed on the column, and thirteen 1000-ml. effluent fractions are taken, using the following eluant series in 1000-ml. portions: CCl4 (X2), 5% (vol.) CH2Cl2 /CCl4, 10% CH2Cl2 /CCl4, 15% CH2Cl2 /CCl4, 25% CH2Cl2 /CCl4, 50% CH2Cl2 /CCl4, 75% CH2Cl2 / CCl4, CH2Cl2 (X2) and CH3OH (X3). The fractions are analyzed by TLC and fractions 9 (CH2Cl2 eluant), 10 (CH2Cl2 eluant), and 11 (CH3OH eluant) are found to be single component. These fractions are combined and the solvents removed under reduced pressure to give 9.91 grams (31.0%) of viscous, straw-colored liquid with the following analysis.

Quantity

28.8 g

Type

reactant

Reaction Step One

Name

CH2Cl2 CCl4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

CH2Cl2 CCl4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

thirteen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Name

CH2Cl2 CCl4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Name

CH2Cl2 CCl4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

Name

CH2Cl2 CCl4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

Name

CH2Cl2 CCl4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Identifiers

|

REACTION_CXSMILES

|

[P:1]([S:9][CH2:10]SC(C)(C)C)(=[S:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[S:16]([O-:20])([O-])(=O)=[O:17].[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+].[O-][Si]([O-])=O.[Mg+2].C(Cl)Cl.C(Cl)(Cl)(Cl)Cl.[C:41](O)([CH3:44])([CH3:43])[CH3:42]>C(Cl)(Cl)(Cl)Cl.CO.C(Cl)Cl.O>[P:1]([S:9][CH2:10][S:16]([C:41]([CH3:44])([CH3:43])[CH3:42])(=[O:20])=[O:17])(=[S:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4] |f:1.2,3.4,5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

28.8 g

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)(=S)SCSC(C)(C)C

|

Step Two

|

Name

|

CH2Cl2 CCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl.C(Cl)(Cl)(Cl)Cl

|

Step Three

|

Name

|

CH2Cl2 CCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl.C(Cl)(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Mg+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Twelve

|

Name

|

|

|

Quantity

|

21.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-].[K+]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Si](=O)[O-].[Mg+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Fourteen

[Compound]

|

Name

|

thirteen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

CH2Cl2 CCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl.C(Cl)(Cl)(Cl)Cl

|

Step 16

|

Name

|

CH2Cl2 CCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl.C(Cl)(Cl)(Cl)Cl

|

Step 17

|

Name

|

CH2Cl2 CCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl.C(Cl)(Cl)(Cl)Cl

|

Step 18

|

Name

|

CH2Cl2 CCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl.C(Cl)(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred at room temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the mildly exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained at 25° to 35°C. with external cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture is suction-filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the insoluble paste washed with 300 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The water-butanol-methylene chloride filtrate is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase extracted with two 50 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 27.7 grams (86.7%) of moderately viscous, faintly straw-colored liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 9.91 grams (31.0%) of viscous, straw-colored liquid with the following analysis

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

P(OCC)(OCC)(=S)SCS(=O)(=O)C(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |